1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine
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Overview
Description
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the phenylethanamine moiety. One common synthetic route involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The phenylethanamine group can then be introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts, solvents, and temperature control. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The phenylethanamine moiety can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce the oxadiazole moiety into other compounds.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, thereby disrupting DNA synthesis and cell division . It may also interfere with signaling pathways like NF-kB and focal adhesion kinase, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine can be compared with other oxadiazole derivatives such as:
(5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Similar in structure but with a hydroxyl group instead of the phenylethanamine moiety
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds have an aniline group attached to the oxadiazole ring and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the oxadiazole ring and phenylethanamine group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-14-11(15-8)10(12)7-9-5-3-2-4-6-9/h2-6,10H,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJJVRCEYCYVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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